molecular formula C13H9F4NO2S B560447 PVZB1194

PVZB1194

Cat. No.: B560447
M. Wt: 319.28 g/mol
InChI Key: UEPKMFLFRNDVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PVZB1194 is a biphenyl-type inhibitor of the kinesin spindle protein Eg5, also known as KIF11. Eg5 is a mitotic kinesin protein that plays a crucial role in the formation and maintenance of the bipolar spindle during the mitotic phase of cell division. This compound exhibits anticancer potential by inducing cell cycle arrest and apoptosis through the inhibition of Eg5 ATPase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

PVZB1194 is synthesized through a series of chemical reactions involving biphenyl derivativesThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring quality control measures to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

PVZB1194 undergoes various chemical reactions, including:

    Oxidation: The introduction of oxygen atoms to the compound, often resulting in the formation of sulfone groups.

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can alter the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions involving this compound include various biphenyl derivatives with different functional groups, such as sulfone and fluorine atoms. These products can exhibit different chemical and biological properties depending on the specific functional groups introduced .

Scientific Research Applications

PVZB1194 has a wide range of scientific research applications, including:

Mechanism of Action

PVZB1194 exerts its effects by binding to the α4/α6 allosteric pocket of the kinesin spindle protein Eg5. This binding inhibits the ATPase activity of Eg5, leading to the disruption of mitotic spindle formation and the induction of cell cycle arrest and apoptosis. The molecular targets and pathways involved include the stabilization of the microtubule binding surface of Eg5 and the inhibition of its motor activity .

Comparison with Similar Compounds

PVZB1194 is compared with other similar biphenyl-type inhibitors of Eg5, such as:

This compound is unique in its specific binding to the α4/α6 allosteric pocket of Eg5 and its ability to induce cell cycle arrest and apoptosis through the inhibition of Eg5 ATPase activity .

Properties

Molecular Formula

C13H9F4NO2S

Molecular Weight

319.28 g/mol

IUPAC Name

4-[3-fluoro-4-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H9F4NO2S/c14-12-7-9(3-6-11(12)13(15,16)17)8-1-4-10(5-2-8)21(18,19)20/h1-7H,(H2,18,19,20)

InChI Key

UEPKMFLFRNDVAW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(F)(F)F)F)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(F)(F)F)F)S(=O)(=O)N

Synonyms

3/'-Fluoro-4/'-trifluoromethyl-biphenyl-4-sulfonic acid amide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PVZB1194
Reactant of Route 2
Reactant of Route 2
PVZB1194
Reactant of Route 3
Reactant of Route 3
PVZB1194
Reactant of Route 4
Reactant of Route 4
PVZB1194
Reactant of Route 5
Reactant of Route 5
PVZB1194
Reactant of Route 6
Reactant of Route 6
PVZB1194

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.